(-)-Pyrenophorol
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Overview
Description
(-)-Pyrenophorol is a sixteen-membered macrolide diolide, a type of macrocyclic lactone. It was first isolated from the fungus Byssochlamys nivea and has since been found in other fungal species such as Stemphylium radicinum, Alternaria alternata, Drechslera avenae, and Phoma species . This compound exhibits notable biological activities, including antifungal, antihelmintic, and phytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The stereoselective total synthesis of pyrenophorol involves multiple steps. One efficient method starts from commercially available (S)-ethyl lactate. The synthesis includes key steps such as oxidation-reduction protocols and cyclodimerization under Mitsunobu reaction conditions . Another method involves the use of chiral building blocks like (R,R)-diepoxide .
Industrial Production Methods: Industrial production of pyrenophorol is not well-documented, likely due to its complex synthesis and limited commercial demand
Chemical Reactions Analysis
Types of Reactions: (-)-Pyrenophorol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Mitsunobu reaction conditions using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups yields carbonyl compounds, while reduction of carbonyl groups yields alcohols.
Scientific Research Applications
Chemistry: Used as a model compound for studying macrolide synthesis and stereoselective reactions.
Biology: Investigated for its role in fungal pathogenesis and plant-fungal interactions.
Industry: Potential use as a biopesticide or plant growth regulator due to its phytotoxic effects.
Mechanism of Action
(-)-Pyrenophorol exerts its effects primarily through its bioactivity as a phytotoxin . It affects plant growth and development by interfering with plant hormone signaling pathways, gene expression regulation, and cellular processes related to plant defense responses . Its molecular targets include enzymes and proteins involved in these pathways, leading to disrupted cellular functions and growth inhibition.
Comparison with Similar Compounds
Pyrenophorin: Another macrolide diolide with similar antifungal and phytotoxic properties.
Tetrahydropyrenophorol: A reduced form of pyrenophorol with similar biological activities.
Vermiculin: A related macrocyclic lactone with antifungal properties.
Uniqueness: (-)-Pyrenophorol is unique due to its specific stereochemistry and the presence of a sixteen-membered diolide ring. This structural feature contributes to its distinct biological activities and makes it an interesting target for synthetic and biological studies.
Properties
Molecular Formula |
C16H24O6 |
---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
(3Z,5S,8R,11Z,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |
InChI |
InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-,13+,14+/m1/s1 |
InChI Key |
RBQNDQOKFICJGL-WZJCORALSA-N |
Isomeric SMILES |
C[C@H]1OC(=O)/C=C\[C@H](CC[C@H](OC(=O)/C=C\[C@H](CC1)O)C)O |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O |
Synonyms |
(5S,8R,13S,16R)-(-)-pyrenophorol pyrenophorol |
Origin of Product |
United States |
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